molecular formula C24H50N4 B008381 N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine CAS No. 61260-55-7

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine

Cat. No. B008381
CAS RN: 61260-55-7
M. Wt: 394.7 g/mol
InChI Key: UKJARPDLRWBRAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine and related compounds involves multi-step chemical reactions that include condensation, reduction, and sometimes complexation reactions with metals. For example, the synthesis of related Schiff base compounds through condensation and characterization by MS, IR, and NMR spectrometry methods highlights the complexity and precision required in synthesizing such molecules (Kodjo Charles Guillaume et al., 2017).

Molecular Structure Analysis

X-ray diffraction analysis is a critical tool for understanding the molecular structure of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine and similar compounds. Such analyses reveal the crystalline structure, providing insights into the spatial arrangement of atoms within the molecule and the types of interactions that stabilize the structure. For instance, studies have shown how crystal data collected via X-ray diffractometers can elucidate the molecular cohesion through hydrogen bonds and dipole-dipole interactions (Kodjo Charles Guillaume et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine is influenced by its functional groups and molecular structure. It can participate in various chemical reactions, including redox reactions, ligand exchange processes, and more. For example, research on related ligands derived from 2,2′-bipyridine demonstrates the ability of these compounds to form coordination complexes with metals, showcasing the versatility and reactivity of such molecules (L. J. Baird, C. Black, A. Blackman, 2007).

Physical Properties Analysis

The physical properties of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, including melting point, solubility, and stability, are crucial for its potential applications. These properties are determined through rigorous experimental procedures and can significantly influence the compound's applicability in various fields.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical species, define the compound's role in reactions and its behavior under different conditions. For instance, the study of Schiff base compounds reveals their antioxidant activity, which is a significant chemical property that can be leveraged in various applications (Kodjo Charles Guillaume et al., 2017).

Scientific Research Applications

  • Construction of Supramolecular Structures : It has been utilized in constructing three-dimensional supramolecular structures (Glidewell, Low, Skakle, & Wardell, 2006).

  • Fluorescent Chemosensor : This compound is effective as a fluorescent chemosensor for mercury(II) cations and other metal ions (Tolpygin et al., 2007).

  • High Purity Synthesis : Its synthesis can produce high purity products with specific melting points (Yan-yun, 2005); (Chi-yang, 2004).

  • Spin-Labelling Reagent : It serves as a new spin-labelling reagent for amino functions with selective labeling properties (Alcock, Golding, Ioannou, & Sawyer, 1977).

  • Ligand in Transition Metal Complexes : It acts as a potentially hexadentate ligand derived from 2,2′-bipyridine, influencing the formation of mononuclear and multinuclear complexes (Baird, Black, & Blackman, 2007); (Hall et al., 2011).

  • Biological Monitoring of Occupational Exposure : Its derivatives in urine serve as a means for monitoring occupational exposure to certain chemicals (Rosenberg & Savolainen, 1986).

  • Synthesis of Polyamides : It is used in synthesizing cyclic polyamides with varied molar mass distributions (Kricheldorf, Masri, & Schwarz, 2006).

  • Scorch Suppression in Polyethylene Crosslinking : Derivatives of this compound, like TEMPAD, have applications in scorch suppression, cure control, and functionalization in peroxide crosslinking of polyethylene (Chaudhary, Chopin, & Klier, 2007).

  • Flame Retardants in Polymer Films : It's used in flame retardants for polypropylene and polyethylene films, preventing burning dripping (Aubert et al., 2012).

properties

IUPAC Name

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50N4/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20/h19-20,25-28H,9-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJARPDLRWBRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8028050
Record name N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine

CAS RN

61260-55-7
Record name N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Bis(2,2,6,6-tetramethyl-4-piperidylamino)hexane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
Source EPA DSSTox
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Record name N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
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Record name 1,6-BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDYLAMINO)HEXANE
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Synthesis routes and methods I

Procedure details

A mixture of 4-amino-2,2,6,6-tetramethylpiperidine and 1,6-hexanediol in a molar ratio of 4:1 is reacted in a 1-liter shaft oven which is filled with 500 ml of reduced copper chromite catalyst (Harshaw Cu 1107 of Harshaw Chemical Co, DE-5632 Wermelskirchen) at 180° C. and 30 bars of hydrogen hourly.
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reduced copper chromite
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Synthesis routes and methods II

Procedure details

After 1,047 parts of 2,2,6,6-tetramethyl-4-piperidone, 373 parts of hexamethylenediamine, 2,260 parts of methanol and 5.5 parts of 5% platinum-on-carbon catalyst were charged into an autoclave, the temperature of the mixture was gradually elevated from 30° C. and the mixture was subjected to hydrogenation at a hydrogen pressure of 5 kg/cm2 while the temperature was kept at 60°-70° C. It took 8 hours to complete the hydrogenation. The resultant mixture was filtered at about 50°-60° C. to remove the catalyst therefrom, and then the resultant filtrate was subjected to distillation to remove the solvent and the water formed as by-product during the reaction, thereby obtaining 1,325 parts of crude N,N'-bis (2,2,6,6-tetramethyl-4-piperidyl)hexamethylenediamine having a purity of 92.9%, a 2,2,6,6-tetramethyl-4-piperidone content of 0.8%, and an APHA value of 400.
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Synthesis routes and methods III

Procedure details

162.75 g (1.05 moles) of 2,2,6,6-tetramethyl-4-piperidone dissolved in 200 cc of methanol, 58 g (0.5 moles) of hexamethylenediamine dissolved in 70 cc of methanol, and 0.5 g of Pt (at 10% on carbon) were introduced into a 1 liter autocalve. The mixture was hydrogenated at 80° C and 50 atm pressure for 2 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Akoueson, C Chbib, S Monchy, I Paul-Pont… - Science of the Total …, 2021 - Elsevier
Abstract Analysis of organic plastic additives (OPAs) associated to plastic polymers is growing. The current review outlines the characteristics and the development of (multi-step) …
Number of citations: 68 www.sciencedirect.com
MRM Mennes, I Pratt, I Rietjens, P Tobback, F Toldrá - 2007 - scholar.archive.org
Within the general task of evaluating substances intended for use in materials in contact with food according to the Regulation (EC) No. 1935/2004 of the European Parliament and of …
Number of citations: 0 scholar.archive.org

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